molecular formula C12H25NO2 B13634234 Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate

Tert-butyl (S)-3-(aminomethyl)-5-methylhexanoate

Cat. No.: B13634234
M. Wt: 215.33 g/mol
InChI Key: POJOFZKIWCCJAO-JTQLQIEISA-N
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Description

tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is an organic compound that features a tert-butyl ester group and an aminomethyl group attached to a hexanoate backbone

Properties

Molecular Formula

C12H25NO2

Molecular Weight

215.33 g/mol

IUPAC Name

tert-butyl (3S)-3-(aminomethyl)-5-methylhexanoate

InChI

InChI=1S/C12H25NO2/c1-9(2)6-10(8-13)7-11(14)15-12(3,4)5/h9-10H,6-8,13H2,1-5H3/t10-/m0/s1

InChI Key

POJOFZKIWCCJAO-JTQLQIEISA-N

Isomeric SMILES

CC(C)C[C@@H](CC(=O)OC(C)(C)C)CN

Canonical SMILES

CC(C)CC(CC(=O)OC(C)(C)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate typically involves the protection of the amino group using a tert-butyloxycarbonyl (Boc) group. The precursor, di-tert-butyl dicarbonate, is a great electrophile for nucleophilic addition of the amine . The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate, followed by the elimination of a carbonate ion .

Industrial Production Methods

Industrial production methods for tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate often utilize flow microreactor systems. These systems enable the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds, making the process more efficient, versatile, and sustainable compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The tert-butyl group can be oxidized using strong oxidizing agents.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, and strong oxidizing agents like potassium permanganate for oxidation reactions .

Major Products Formed

The major products formed from these reactions include primary alcohols from reduction reactions and various substituted derivatives from nucleophilic substitution reactions .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • tert-Butyl (3S)-3-(aminomethyl)-5-methylheptanoate
  • tert-Butyl (3S)-3-(aminomethyl)-5-methylpentanoate
  • tert-Butyl (3S)-3-(aminomethyl)-5-methylbutanoate

Uniqueness

tert-Butyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. Its tert-butyl group provides steric hindrance, making it more stable and less reactive under certain conditions compared to similar compounds .

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